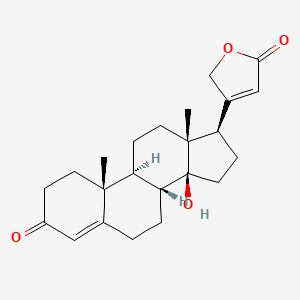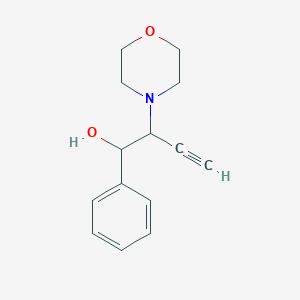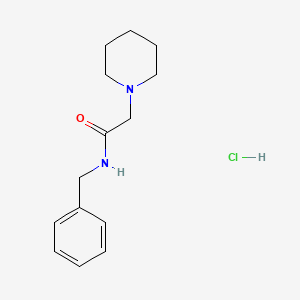
2-Ethoxy-5-nitropyridine-3-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-5-nitropyridine-3-carboximidamide is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitropyridine-3-carboximidamide typically involves the nitration of 2-ethoxypyridine followed by the introduction of the carboximidamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to further reactions to introduce the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethoxy-5-nitropyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-ethoxy-5-aminopyridine-3-carboximidamide.
科学的研究の応用
2-Ethoxy-5-nitropyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethoxy-5-nitropyridine-3-carboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Ethoxy-5-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2-(Benzylthio)-3-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
Uniqueness
2-Ethoxy-5-nitropyridine-3-carboximidamide is unique due to the presence of both the ethoxy and carboximidamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
2-ethoxy-5-nitropyridine-3-carboximidamide |
InChI |
InChI=1S/C8H10N4O3/c1-2-15-8-6(7(9)10)3-5(4-11-8)12(13)14/h3-4H,2H2,1H3,(H3,9,10) |
InChIキー |
QNMYNFXQEKVULG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/no-structure.png)




![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
![2,7-bis(9H-fluoren-2-yl)-4,9-diphenylpyrido[2,3-g]quinoline](/img/structure/B13747789.png)
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
![1-methyl-3-(2-methylcyclopropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13747804.png)




